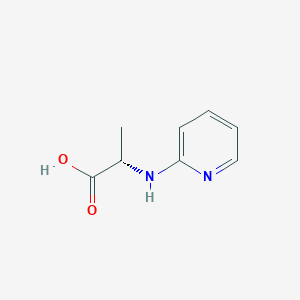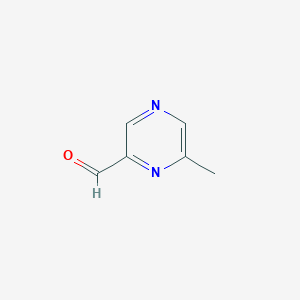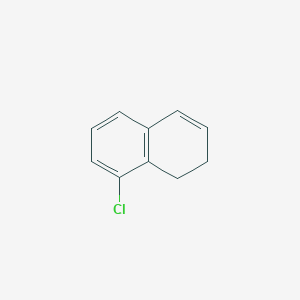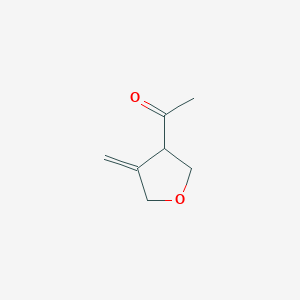
1-(4-Methylideneoxolan-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylideneoxolan-3-yl)ethanone, also known as MOP or 3-Methylfentanyl, is a synthetic opioid analgesic drug that is structurally similar to fentanyl. It was first synthesized in the 1970s and has been used primarily in research settings. MOP is a potent agonist of the μ-opioid receptor, which is responsible for mediating the effects of opioids on the central nervous system.
Mécanisme D'action
1-(4-Methylideneoxolan-3-yl)ethanone is a potent agonist of the μ-opioid receptor, which is responsible for mediating the effects of opioids on the central nervous system. Activation of the μ-opioid receptor results in the inhibition of neurotransmitter release, which leads to the suppression of pain perception and the induction of euphoria.
Biochemical and physiological effects:
1-(4-Methylideneoxolan-3-yl)ethanone has a number of biochemical and physiological effects on the central nervous system. It acts primarily as an analgesic, suppressing pain perception in the brain. It also induces feelings of euphoria and relaxation, which can lead to addiction and abuse. 1-(4-Methylideneoxolan-3-yl)ethanone can also cause respiratory depression, which can be fatal in high doses.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Methylideneoxolan-3-yl)ethanone has a number of advantages for use in scientific research. It is a potent agonist of the μ-opioid receptor, which makes it useful for studying the mechanisms of opioid action on the central nervous system. 1-(4-Methylideneoxolan-3-yl)ethanone is also relatively easy to synthesize, which makes it accessible for use in a variety of research settings.
However, there are also limitations to the use of 1-(4-Methylideneoxolan-3-yl)ethanone in lab experiments. Its potency and potential for abuse make it difficult to handle safely. Additionally, its effects on the respiratory system can be dangerous, particularly in high doses.
Orientations Futures
There are a number of future directions for research on 1-(4-Methylideneoxolan-3-yl)ethanone and its effects on the central nervous system. One area of interest is the development of new opioid analgesics that are less addictive and have fewer side effects. Another area of interest is the development of new treatments for opioid addiction and overdose. Additionally, there is a need for further research on the mechanisms of action of opioids and their effects on the brain and body.
Méthodes De Synthèse
The synthesis of 1-(4-Methylideneoxolan-3-yl)ethanone involves the reaction of 4-methylideneoxolane-3-carboxylic acid with thionyl chloride, followed by the addition of ethylamine. The resulting product is then treated with acetic anhydride and sodium acetate to yield 1-(4-Methylideneoxolan-3-yl)ethanone.
Applications De Recherche Scientifique
1-(4-Methylideneoxolan-3-yl)ethanone has been used extensively in scientific research to study the mechanisms of opioid action on the central nervous system. It has been used in studies to investigate the effects of opioids on pain perception, reward pathways, and addiction. 1-(4-Methylideneoxolan-3-yl)ethanone has also been used in studies to investigate the role of the μ-opioid receptor in the regulation of respiratory function.
Propriétés
Numéro CAS |
112332-63-5 |
|---|---|
Nom du produit |
1-(4-Methylideneoxolan-3-yl)ethanone |
Formule moléculaire |
C7H10O2 |
Poids moléculaire |
126.15 g/mol |
Nom IUPAC |
1-(4-methylideneoxolan-3-yl)ethanone |
InChI |
InChI=1S/C7H10O2/c1-5-3-9-4-7(5)6(2)8/h7H,1,3-4H2,2H3 |
Clé InChI |
ICEKZNPKBZKRLK-UHFFFAOYSA-N |
SMILES |
CC(=O)C1COCC1=C |
SMILES canonique |
CC(=O)C1COCC1=C |
Synonymes |
Ethanone, 1-(tetrahydro-4-methylene-3-furanyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




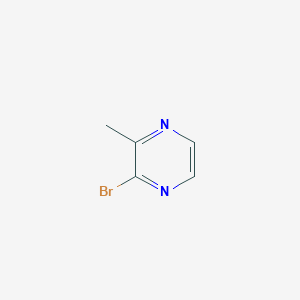


![Benz[f]indan-1-ol](/img/structure/B37803.png)
![(1S,2R,5S,6R,9R,10S,11S,14S,15R,21S)-11-Hydroxy-10-(hydroxymethyl)-2,5,6,10,14,21-hexamethyl-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracosa-16,18-dien-22-one](/img/structure/B37809.png)
